2-Bromo-1-butoxy-3-chlorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

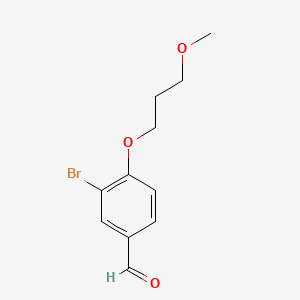

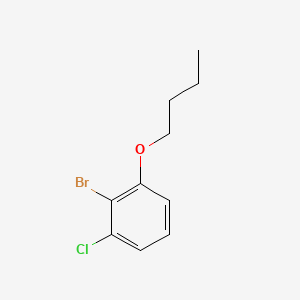

2-Bromo-1-butoxy-3-chlorobenzene is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular weight of 263.56 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-butoxy-3-chlorobenzene is represented by the linear formula C10H12BrClO . The molecule consists of a benzene ring with bromine and chlorine substituents, and a butoxy group attached to it .科学的研究の応用

Temperature-Dependent Electron Attachment

The study on dissociative electron attachment (DEA) to bromo-chlorobenzene derivatives highlights the temperature effects on the formation of fragment anions. This research provides valuable insights into the interaction of electrons with molecular systems, which is fundamental in fields like radiation chemistry and environmental chemistry (Mahmoodi-Darian et al., 2010).

Organic Synthesis and Lactonization

Research into the synthesis of isobenzofuran-1(3H)-ones via lactonization of benzoates, using bromo-benzene derivatives as intermediates, underscores the compound's utility in synthesizing complex organic molecules. This method has applications in synthesizing compounds with potential pharmaceutical relevance (Kobayashi & Kuroda, 2014).

Epoxidation and Polymer Chemistry

The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, leading to the formation of polyfluorocarboxylic acid sodium salts and epoxy compounds, illustrates the compound's role in polymer chemistry and material science. Such reactions are crucial for the development of high-performance materials with unique properties (Zapevalov et al., 2004).

Synthesis of Benzamide Derivatives

The preparation of non-peptide small molecular antagonist benzamide derivatives from bromo-benzene compounds points to the potential use of 2-Bromo-1-butoxy-3-chlorobenzene in medicinal chemistry, particularly in the synthesis of therapeutic agents (Bi, 2015).

Spectroscopic and Computational Studies

A comprehensive study combining experimental and theoretical approaches to investigate the vibrational properties of bromo-chlorobenzene derivatives provides insights into the structural and electronic characteristics of such compounds. This research is foundational for developing new materials and understanding molecular interactions (Vennila et al., 2018).

作用機序

Target of Action

The primary target of 2-Bromo-1-butoxy-3-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1-butoxy-3-chlorobenzene involve the electrophilic substitution reactions of benzene . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring . This process involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton from the intermediate .

Result of Action

The result of the action of 2-Bromo-1-butoxy-3-chlorobenzene is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile and the subsequent removal of a proton from the intermediate .

特性

IUPAC Name |

2-bromo-1-butoxy-3-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUJVMRLRCZFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742887 |

Source

|

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-butoxy-3-chlorobenzene | |

CAS RN |

1365272-27-0 |

Source

|

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)